Afn941

Description

Overview of Staurosporine (B1682477) as a Foundational Protein Kinase Inhibitor

Staurosporine is a natural product that was first isolated in 1977 from the bacterium Streptomyces staurosporeus. wikipedia.orgnih.gov Initially investigated for its antifungal and anti-hypertensive properties, its true significance was realized nearly a decade later when it was identified as a potent inhibitor of protein kinases. nih.gov Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov

Staurosporine's power lies in its ability to inhibit a wide range of protein kinases with high affinity, typically in the nanomolar range. nih.gov This broad-spectrum inhibition is due to its strong binding to the ATP-binding site of kinases, acting as a prototypical ATP-competitive inhibitor. nih.gov The flat, extensive aromatic plane of the indolocarbazole core fits snugly into the adenine (B156593) binding pocket, a conserved region across most of the kinome. nih.gov While this promiscuity makes staurosporine unsuitable for clinical use, it has established the compound as an invaluable research tool for studying kinase-dependent signaling pathways and for inducing apoptosis in laboratory settings. nih.govnih.gov Its discovery stimulated a global search for more selective kinase inhibitors for therapeutic use. nih.gov

Table 1: Inhibitory Activity of Staurosporine Against Various Protein Kinases This table displays the half-maximal inhibitory concentration (IC50) values of staurosporine for several key protein kinases, demonstrating its potent but non-selective nature.

| Kinase | IC50 (nM) | Reference |

|---|---|---|

| Protein Kinase C (PKC) | 3 | |

| p60v-src Tyrosine Protein Kinase | 6 | |

| Protein Kinase A (PKA) | 7 | |

| CaM Kinase II | 20 | |

| CDK2/cyclin A | 7 | nih.gov |

Evolution of Staurosporine Derivatives for Biomedical Applications

The primary limitation of staurosporine for therapeutic development is its lack of selectivity, which leads to off-target effects. researchgate.net This prompted extensive research into creating derivatives with improved specificity for particular kinases implicated in disease. nih.gov Scientists have employed various strategies, including chemical synthesis and pathway engineering, to modify the staurosporine scaffold. researchgate.net

These efforts have led to the development of numerous analogues, some of which have entered clinical trials as anticancer agents. nih.gov A prominent example is Midostaurin (PKC412), a semi-synthetic derivative of staurosporine. wikipedia.org Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. nih.gov Another derivative, UCN-01 (7-hydroxystaurosporine), was also extensively studied for its enhanced selectivity for certain kinases compared to the parent compound. nih.govresearchgate.net The development of these compounds demonstrates that the indolocarbazole core of staurosporine is a privileged scaffold that can be chemically modified to generate potent and more selective kinase inhibitors for biomedical applications. nih.gov

Rationale for Targeted Structural Modifications: The Significance of Hydrogenation in Indolocarbazole Scaffolds

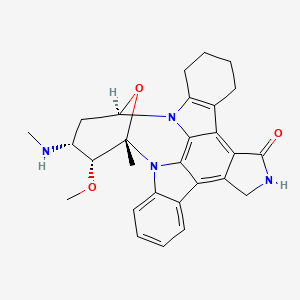

Among the various modifications made to the staurosporine framework, hydrogenation represents a key strategy to alter the molecule's three-dimensional shape and electronic properties, thereby influencing its binding affinity and selectivity. The specific compound 1,2,3,4-Tetrahydrogen-staurosporine (also known as AFN-941 ) is a prime example of this targeted approach. chemicalbook.commedchemexpress.com This derivative is produced by the hydrogenation of one of the indole (B1671886) rings within the carbazole (B46965) system.

The rationale for this modification is to achieve selectivity for specific, clinically relevant kinase mutants that drive cancer growth, while sparing their wild-type counterparts to minimize toxicity. AFN-941 has been identified as an inhibitor of a mutated form of the Epidermal Growth Factor Receptor (EGFR). medchemexpress.com The T790M mutation in EGFR is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer.

Research findings indicate that 1,2,3,4-Tetrahydrogen-staurosporine is significantly more selective for the mutant EGFR (EGFRT790M) than for the wild-type version of the enzyme. medchemexpress.com This selectivity is crucial for developing targeted therapies that can overcome acquired resistance. The hydrogenation of the scaffold alters its conformation, allowing for differential binding interactions within the ATP-binding pockets of the mutant versus the wild-type kinase. In addition to its activity on mutant EGFR, AFN-941 has been noted to bind to Janus kinase 3 (JAK3). medchemexpress.com The development of this compound underscores the principle that subtle chemical changes, such as the saturation of a single aromatic ring, can lead to profound and therapeutically beneficial changes in a drug's biological activity profile.

Table 2: Selectivity Profile of 1,2,3,4-Tetrahydrogen-staurosporine (AFN-941) This table compares the inhibitory potency (IC50) of AFN-941 against mutant (T790M) and wild-type (WT) Epidermal Growth Factor Receptor (EGFR), highlighting the selectivity achieved through hydrogenation.

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| EGFR (T790M mutant) | 74 | medchemexpress.com |

| EGFR (Wild-Type) | 390 | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWKTROWIIMNN-FYTWVXJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402482 | |

| Record name | AFN941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220038-19-7 | |

| Record name | AFN941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Pathways for 1,2,3,4 Tetrahydrogen Staurosporine

Historical Context of Staurosporine (B1682477) Total Synthesis and its Aglycones

The journey towards the synthesis of 1,2,3,4-tetrahydro-staurosporine is intrinsically linked to the history of its parent compound, staurosporine. Isolated in 1977 from the bacterium Streptomyces staurosporeus, staurosporine's complex bis-indole structure presented a formidable challenge to synthetic chemists. wikipedia.orgnih.gov The core of this challenge lay in the construction of the indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system, a common feature of many biologically active indolocarbazole alkaloids. researchgate.netrsc.org

Early synthetic efforts focused on the aglycone of staurosporine, known as staurosporinone or K252c. wikipedia.orgresearchgate.net A notable early success was the protecting group-free synthesis of the aglycone by Moody and co-workers in 1990. researchgate.net Over the years, numerous synthetic strategies have been reported, often involving key steps like electrocyclization and nitrene insertion reactions. nih.gov These endeavors not only made the staurosporine aglycone and its analogs more accessible but also spurred the development of new synthetic methodologies. researchgate.netnih.gov The synthesis of the complete staurosporine molecule, including its unique sugar moiety, was a significant milestone, with its absolute stereochemistry being confirmed by X-ray crystallography in 1994. wikipedia.orgrsc.org This foundational work on staurosporine and its aglycone laid the essential groundwork for the subsequent synthesis of its hydrogenated derivatives.

Development of Synthetic Routes for Hydrogenated Staurosporine Derivatives

The development of synthetic routes for hydrogenated staurosporine derivatives, such as 1,2,3,4-tetrahydro-staurosporine, has been a key area of research aimed at improving the pharmacological profile of the parent compound. chemicalbook.com One common approach involves the chemical modification of staurosporine itself. For instance, derivatives can be synthesized through reactions like acylation at the 3'-N position. researchgate.net Further modifications, such as electrophilic substitution with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can introduce halogen atoms into the indole (B1671886) rings. researchgate.net Subsequent oxidation reactions can then be employed to introduce a keto group at the 7-position. researchgate.net

A significant strategy in creating derivatives is the hydrogenation of the indole rings of the staurosporine core. This leads to compounds like 1,2,3,4-tetrahydro-staurosporine, which is also known by the code AFN941. chemicalbook.com The synthesis of such derivatives is crucial for exploring the structure-activity relationships of staurosporine analogs and for developing new drug candidates with improved selectivity and efficacy. nih.gov

Chemoenzymatic and Biotransformation Modalities for Indolocarbazole Analog Production

Chemoenzymatic and biotransformation approaches have emerged as powerful tools for the production of diverse indolocarbazole analogs, offering advantages in terms of selectivity and environmental sustainability. researchgate.netmdpi.com These methods leverage the catalytic prowess of enzymes to perform specific chemical transformations that can be challenging to achieve through traditional organic synthesis.

One strategy involves using whole-cell biotransformation, where a microorganism is used to modify a precursor molecule. For example, a blocked mutant of the staurosporine producer strain Streptomyces longisporoflavus has been used to produce the staurosporine aglycone, K-252c. nih.gov Similarly, Streptomyces mediocidicus has been employed for the biotransformation of staurosporine itself. nih.gov

More recently, multi-enzyme cascade reactions have been designed for the one-pot synthesis of carbazole (B46965) derivatives. mdpi.com These systems can utilize a range of acyl-thioester analogues as substrates to generate a library of structurally diverse products. mdpi.com Furthermore, the heterologous expression of biosynthetic gene clusters from staurosporine-producing organisms in more tractable hosts like Streptomyces albus has enabled significant improvements in the production of staurosporine and its intermediates. nih.govnih.gov This approach, combined with process optimization, has led to substantially higher yields, paving the way for industrial-scale production. nih.gov The flexibility of these enzymatic systems also allows for the incorporation of different sugar moieties, leading to the generation of novel glycosylated indolocarbazole analogs. nih.gov

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of Hydrogenated Analogues

The precise determination of the three-dimensional structure of hydrogenated staurosporine analogues is paramount for understanding their biological activity and for guiding further drug design. Advanced spectroscopic and crystallographic techniques are indispensable in this endeavor.

X-ray crystallography has been the gold standard for elucidating the absolute stereochemistry of indolocarbazole alkaloids, as exemplified by the definitive structural determination of staurosporine in 1994. wikipedia.orgrsc.org This technique provides detailed atomic-level information about the molecule's conformation and the spatial arrangement of its functional groups. Crystal structures of staurosporine and its derivatives in complex with their target proteins, such as cyclin-dependent kinase 2 (CDK2) and MAP KAP kinase 2, have offered invaluable insights into the molecular basis of their inhibitory activity. rcsb.orgnih.gov

In addition to X-ray crystallography, a suite of spectroscopic methods plays a crucial role in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is fundamental for determining the connectivity of atoms within the molecule. mdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to accurately determine the molecular formula. researchgate.net Furthermore, chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy are employed to determine the absolute configuration of chiral centers by comparing experimental spectra with those calculated using quantum chemical methods. nih.gov These combined analytical approaches provide a comprehensive picture of the structure of novel hydrogenated staurosporine analogues, which is essential for advancing their development as potential therapeutic agents.

Molecular Mechanisms of Action of 1,2,3,4 Tetrahydrogen Staurosporine

Modulatory Effects on Protein Kinase Activity

Specific Interactions with Kinase ATP-Binding Pockets: Insights from 1,2,3,4-Tetrahydrogen-staurosporine-EGFR Co-crystallization

1,2,3,4-Tetrahydrogen-staurosporine, also known as ligand STO, is a derivative of the natural product staurosporine (B1682477). nih.gov Like its parent compound, it functions as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket of protein kinases. nih.govnih.gov This binding pocket is largely hydrophobic and accommodates the adenine (B156593) base of ATP or competitive inhibitors. nih.gov

Co-crystallization studies with Epidermal Growth Factor Receptor (EGFR) have provided insights into the specific interactions of 1,2,3,4-Tetrahydrogen-staurosporine. The core binding pocket of EGFR is formed by residues such as L718, V726, A743, M793, and L844, which are located in β-sheets and helices. nih.gov The lactam portion of staurosporine and its derivatives mimics the adenine of ATP, allowing it to form crucial hydrogen bonds within the hinge region of the kinase. nih.gov The rigidity of the staurosporine molecule, with its few rotatable bonds, dictates a specific conformational requirement for the kinase's active site. nih.gov

The interaction of staurosporine-based compounds with the kinase active site is not solely dependent on the hinge region. The methylamine (B109427) group of staurosporine is also critical for binding affinity, with the number of hydrogen bonds formed around this group correlating with tighter binding. nih.gov Structural analysis suggests that modifying staurosporine at the 4'-methylamine moiety, which is often solvent-exposed, could alter binding affinities due to changes in hydrogen bonding potential and steric hindrance. nih.gov

Comparative Selectivity Profile Across the Kinome Relative to Parent Staurosporine

Staurosporine is well-known for its broad cross-reactivity, inhibiting a wide range of protein kinases with high affinity. nih.govselleckchem.com This promiscuity is attributed to its ability to bind to the conserved ATP-binding site. nih.gov However, derivatives like 1,2,3,4-Tetrahydrogen-staurosporine can exhibit a more specific kinase spectrum. nih.gov

While staurosporine potently inhibits various protein kinase C (PKC) isoforms, such as PKCα, PKCγ, and PKCη, it is less effective against others like PKCδ and PKCε, and shows little activity against PKCζ. selleckchem.com It also inhibits a host of other kinases including PKA, PKG, and CaMKII. selleckchem.com In contrast, 1,2,3,4-Tetrahydrogen-staurosporine has been identified as an inhibitor of mutant EGFR (EGFRT790M) and also binds to Janus kinase 3 (JAK3). medchemexpress.com It shows selectivity for the mutant EGFR over the wild-type form. medchemexpress.com

The selectivity of kinase inhibitors is influenced by the specific amino acid residues within the ATP-binding pocket. For instance, the "gatekeeper" residue, which is located near the hinge region, plays a significant role. A larger gatekeeper residue generally favors tighter binding to staurosporine. nih.gov Variations in residues at other positions can also account for differences in inhibitor sensitivity. For example, the relative insensitivity of kinases like CK1 and CK2 to staurosporine has been attributed to the presence of bulkier residues in their active sites compared to highly sensitive kinases like PKA. scilit.com

Influence of Hydrogenation on Kinase Binding Affinity and Efficacy

The hydrogenation of staurosporine to form 1,2,3,4-Tetrahydrogen-staurosporine alters its chemical structure, which in turn influences its binding affinity and efficacy towards kinases. The addition of hydrogen atoms can affect the molecule's conformation and its interactions with the amino acid residues in the kinase's ATP-binding pocket.

A crucial aspect of staurosporine's interaction with kinases is the hydrogen bonding involving its methylamine group. nih.gov Structural analyses have shown that modifications to this part of the molecule can significantly impact binding. nih.gov The hydrogenation process could potentially alter the electronic properties and hydrogen-bonding capabilities of the nearby functional groups, thereby modulating the affinity for different kinases. This alteration is a key strategy in developing more selective kinase inhibitors from the promiscuous staurosporine scaffold. nih.gov

Cellular Responses and Signaling Cascades Triggered by 1,2,3,4-Tetrahydrogen-staurosporine

Apoptosis Induction Pathways and Caspase Activation

Staurosporine and its derivatives are potent inducers of apoptosis, or programmed cell death, in a wide variety of cell lines. nih.govnih.gov The induction of apoptosis by these compounds can occur through both caspase-dependent and caspase-independent pathways. nih.gov

In many cell types, staurosporine treatment leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.govnih.gov Specifically, the activation of caspase-3 is a common event observed in cells undergoing apoptosis in response to staurosporine. nih.gov The activation of caspase-3 can be a result of upstream events, including the activation of initiator caspases like caspase-8. selleckchem.com

The process of apoptosis induction by staurosporine is often linked to the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome and subsequent activation of the caspase cascade. selleckchem.com However, staurosporine can also trigger apoptosis through caspase-independent mechanisms, highlighting the complexity of its cytotoxic effects. nih.gov

Regulation of Cell Cycle Progression

Staurosporine is known to affect the cell cycle, often causing arrest at specific checkpoints. nih.govnih.gov The cell cycle is a series of events that leads to cell division and is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. mdpi.commdpi.com

Staurosporine has been shown to induce cell cycle arrest in the G1 phase. nih.gov This is often achieved through the downregulation of key proteins required for the G1/S transition, such as cyclin E and CDK2. nih.gov The inhibition of these proteins prevents the cell from entering the S phase, where DNA replication occurs. mdpi.com

In some cell lines, staurosporine can also cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This can be a result of inhibiting the kinases necessary for entry into mitosis or by activating the G2/M checkpoint. nih.gov The effects of staurosporine on the cell cycle are often intertwined with its ability to induce apoptosis, as prolonged cell cycle arrest can be a trigger for programmed cell death. nih.gov The cyclin-dependent kinase inhibitor p27Kip1 is a key regulator of the cell cycle and can be influenced by signaling pathways affected by staurosporine. frontiersin.org

Table of Kinase Inhibition by Staurosporine and 1,2,3,4-Tetrahydrogen-staurosporine

| Kinase | Staurosporine IC₅₀ | 1,2,3,4-Tetrahydrogen-staurosporine IC₅₀ |

| PKCα | 2 nM selleckchem.com | Not available |

| PKCγ | 5 nM selleckchem.com | Not available |

| PKCη | 4 nM selleckchem.com | Not available |

| PKCδ | 20 nM selleckchem.com | Not available |

| PKCε | 73 nM selleckchem.com | Not available |

| PKCζ | 1086 nM selleckchem.com | Not available |

| PKA | 15 nM selleckchem.com | Not available |

| PKG | 18 nM selleckchem.com | Not available |

| CaMKII | 20 nM selleckchem.com | Not available |

| Mutant EGFR (T790M) | Not available | 74 nM medchemexpress.com |

| Wild-type EGFR | Not available | 390 nM medchemexpress.com |

Modulation of Specific Intracellular Signaling Pathways

The influence of 1,2,3,4-Tetrahydro-staurosporine, also known as AFN-941, on various signaling pathways is a subject of ongoing research. As a derivative of the potent but non-selective kinase inhibitor staurosporine, its activity is often compared and contrasted with its parent compound. While data specific to 1,2,3,4-Tetrahydro-staurosporine is still emerging, the effects of staurosporine on key pathways can provide a foundational understanding.

Smad 2: Current scientific literature available through targeted searches does not provide direct evidence of the modulation of the Smad 2 signaling pathway by 1,2,3,4-Tetrahydro-staurosporine. The Smad pathway is crucial for signal transduction by the transforming growth factor-β (TGF-β) superfamily, playing a key role in cellular processes like growth, differentiation, and apoptosis. While inhibitors of the Smad2/3-Smad4 interaction have been identified, a direct link to 1,2,3,4-Tetrahydro-staurosporine has not been established. nih.gov

NF-κB: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. Research on the parent compound, staurosporine, has shown that it can induce the activation of NF-κB in human keratinocytes and U937 cells. nih.gov This activation was observed to be concentration-dependent and occurred rapidly, within 15 minutes of treatment. nih.gov Interestingly, this activation by staurosporine does not seem to follow the classical pathway, as it does not cause the degradation of IκB family members. nih.gov This effect also appears to be independent of Protein Kinase C (PKC) inhibition. nih.gov Direct studies on how 1,2,3,4-Tetrahydro-staurosporine specifically modulates the NF-κB pathway are not extensively documented.

AMPK: The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. There is currently a lack of specific research findings detailing the effects of 1,2,3,4-Tetrahydro-staurosporine on the AMPK signaling cascade.

HER2: The Human Epidermal Growth Factor Receptor 2 (HER2) is a key protein in the development and progression of certain types of breast cancer. While direct inhibition of HER2 by 1,2,3,4-Tetrahydro-staurosporine has not been reported, studies on its parent compound, staurosporine, have revealed an indirect mechanism of action. Staurosporine has been shown to inhibit the kinase activity of Hormonally Up-regulated Neu-associated Kinase (HUNK), a protein implicated in HER2-positive breast cancer progression and resistance to HER2 inhibitors. nih.govnih.gov By inhibiting HUNK, staurosporine can suppress the viability of HER2/neu-positive cancer cells. nih.gov Furthermore, staurosporine has been observed to act synergistically with the HER2 inhibitor lapatinib (B449), suggesting a potential therapeutic strategy for drug-resistant HER2-positive cancers. nih.govnih.gov

Interactive Table: Research Findings on Pathway Modulation

| Signaling Pathway | Compound | Key Findings | Cell Types Studied | Citations |

|---|---|---|---|---|

| NF-κB | Staurosporine | Induces concentration-dependent activation of NF-κB, independent of PKC and classical IκB degradation. | Human keratinocytes, U937 cells | nih.gov |

| HER2 (via HUNK) | Staurosporine | Inhibits HUNK kinase activity, suppressing viability of HER2/neu-positive cells and synergizing with lapatinib. | HER2/neu mammary and breast cancer cells | nih.govnih.gov |

| Smad 2 | 1,2,3,4-Tetrahydro-staurosporine | No direct evidence of modulation found in current research. | Not Applicable | |

| AMPK | 1,2,3,4-Tetrahydro-staurosporine | No direct evidence of modulation found in current research. | Not Applicable |

Interaction with Non-Kinase Targets

While primarily classified as a kinase inhibitor, the full spectrum of molecular interactions for 1,2,3,4-Tetrahydro-staurosporine is an important area of investigation. It is known that kinase inhibitors can exhibit "off-target" effects by binding to proteins other than kinases, which can contribute to both their therapeutic efficacy and potential side effects.

1,2,3,4-Tetrahydro-staurosporine is a derivative of staurosporine and has been identified as an inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), specifically the T790M mutant, with an IC50 of 74 nM. medchemexpress.com It demonstrates selectivity for this mutant over wild-type EGFR (IC50 = 390 nM). medchemexpress.com In addition to its effects on EGFR, it has also been found to bind to Janus kinase 3 (JAK3). medchemexpress.com

Although EGFR and JAK3 are themselves kinases, the identification of these specific targets for the tetrahydro- derivative is crucial. However, specific, well-characterized non-kinase targets for 1,2,3,4-Tetrahydro-staurosporine have not been detailed in the reviewed scientific literature. The broader principle that kinase inhibitors may interact with other proteins remains a key consideration for understanding the complete pharmacological profile of this compound. nih.gov

Interactive Table: Known Kinase Interactions of 1,2,3,4-Tetrahydro-staurosporine

| Target | Type | Finding | IC50 Value | Citation |

|---|---|---|---|---|

| EGFR (T790M mutant) | Kinase | Inhibition | 74 nM | medchemexpress.com |

| EGFR (Wild-Type) | Kinase | Inhibition | 390 nM | medchemexpress.com |

| Janus kinase 3 (JAK3) | Kinase | Binding | Not Specified | medchemexpress.com |

Structure Activity Relationship Sar Dynamics of Hydrogenated Staurosporine Derivatives

Conformational and Electronic Repercussions of 1,2,3,4-Tetrahydrogenation on the Indolocarbazole Core

The hydrogenation of one of the indole (B1671886) rings in the staurosporine (B1682477) scaffold to a tetrahydroindole moiety induces significant changes in the molecule's conformational and electronic landscape. The planar, aromatic nature of the indole ring is disrupted, leading to a more flexible, three-dimensional structure in the hydrogenated region. This increased conformational flexibility can allow the molecule to adopt different spatial arrangements, potentially enabling it to fit into ATP-binding sites of various kinases with altered affinities.

From an electronic standpoint, the saturation of the indole ring removes it from the delocalized π-system of the indolocarbazole core. This alteration in electron distribution can affect the molecule's polarity and its ability to participate in π-π stacking interactions, which are often crucial for binding to kinase active sites. The introduction of sp3-hybridized carbon atoms in place of sp2-hybridized ones also modifies the local electronic environment, which can influence hydrogen bonding interactions with the kinase.

Elucidation of Key Structural Determinants for Biological Activity in Hydrogenated Analogues

The biological activity of hydrogenated staurosporine analogues is intricately linked to specific structural features that govern their interaction with target kinases. In the case of 1,2,3,4-Tetrahydrogen-staurosporine, also known as AFN941, its interaction with the epidermal growth factor receptor (EGFR) provides insight into these determinants.

Crystal structures of the G719S mutant of the EGFR tyrosine kinase domain in complex with this compound reveal a notable rotation of the inhibitor within the binding cleft compared to its orientation in the wild-type protein. nih.gov This suggests that the altered conformation of the hydrogenated ring system can be accommodated differently by mutant kinases, potentially leading to differential selectivity. The serine substitution in the G719S mutant displaces and rotates this compound, disrupting a hydrogen bond with the P-loop and fostering new interactions with the backbone carbonyls of other residues. nih.gov This highlights that the flexibility of the tetrahydrogenated ring can be a key determinant in accommodating mutations within the kinase domain.

Furthermore, the binding mode of this compound in the G719S mutant of EGFR is similar to that of staurosporine in other tyrosine kinases like Jak3 and Lck. nih.gov This indicates that the hydrogenation can shift the binding preference of the molecule, making it a structural determinant for its selectivity profile.

Quantitative Comparative Analysis of Biological Potency Between Staurosporine and 1,2,3,4-Tetrahydrogen-staurosporine

The hydrogenation of the indolocarbazole core has a pronounced effect on the biological potency and selectivity of staurosporine. While staurosporine is a broad-spectrum kinase inhibitor, 1,2,3,4-Tetrahydrogen-staurosporine (this compound) exhibits a more selective inhibition profile.

A key example is its activity against mutant forms of EGFR. This compound is a potent inhibitor of the EGFRT790M mutant with a half-maximal inhibitory concentration (IC50) of 74 nM. It shows selectivity for this mutant over wild-type EGFR, for which the IC50 is 390 nM.

The following interactive table provides a comparison of the inhibitory activities of Staurosporine and 1,2,3,4-Tetrahydrogen-staurosporine against selected kinases.

| Compound | Kinase | IC50 (nM) |

| Staurosporine | Protein Kinase C (PKC) | ~2.7 |

| Staurosporine | Protein Kinase A (PKA) | ~15 |

| Staurosporine | Protein Kinase G (PKG) | ~18 |

| 1,2,3,4-Tetrahydrogen-staurosporine (this compound) | EGFR (T790M mutant) | 74 |

| 1,2,3,4-Tetrahydrogen-staurosporine (this compound) | EGFR (wild-type) | 390 |

Note: The IC50 values for staurosporine are general approximations from various sources and can vary depending on the specific assay conditions.

This data underscores that while hydrogenation may reduce the broad-spectrum potency seen with staurosporine, it can confer valuable selectivity for specific, clinically relevant kinase mutants.

Computational Modeling and Molecular Dynamics Simulations in SAR Investigations of Hydrogenated Derivatives

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the SAR of hydrogenated staurosporine derivatives at an atomic level. These methods provide insights into the dynamic behavior of the ligand-protein complex, which are not always apparent from static crystal structures.

Molecular docking studies of this compound into the kinase domain of its targets can predict favorable binding poses and interactions. For instance, docking simulations of this compound into the G719S mutant of EGFR have helped to rationalize the observed changes in its binding mode. nih.gov Such studies can elucidate how the altered stereochemistry of the hydrogenated ring influences interactions with key residues in the ATP-binding pocket.

MD simulations can further refine these models by simulating the movement of the protein and ligand over time. This can reveal the stability of certain interactions, the role of solvent molecules, and the conformational changes that occur upon binding. While specific MD simulation studies on 1,2,3,4-Tetrahydrogen-staurosporine are not widely published, the principles of this technique are broadly applicable. For example, MD simulations of staurosporine itself have been used to equilibrate its structure within a kinase active site before performing docking studies with other derivatives. nih.gov This approach helps to relieve unfavorable constraints and provides a more realistic model of the binding pocket. Such computational approaches are invaluable for understanding the nuanced SAR of hydrogenated staurosporine analogues and for guiding the design of future inhibitors with improved properties.

Advanced Research Methodologies Applied to 1,2,3,4 Tetrahydrogen Staurosporine Studies

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

X-ray crystallography has been instrumental in elucidating the precise molecular interactions between 1,2,3,4-Tetrahydro-staurosporine and its protein kinase targets. This technique provides a high-resolution, three-dimensional view of the ligand-protein complex, revealing the specific amino acid residues involved in binding and the conformational changes that occur upon inhibition.

A notable example is the crystal structure of the Janus kinase 3 (Jak3) domain in complex with a staurosporine (B1682477) analog, AFN941, which is 1,2,3,4-Tetrahydro-staurosporine. ashpublications.org The refined crystallographic coordinates for this complex have been deposited in the Protein Data Bank under the accession code 1YVJ. ashpublications.org The analysis of this structure reveals that the ligand binds in the ATP-binding pocket of the kinase. ashpublications.org Key interactions include hydrogen bonds between the lactam ring of the inhibitor and the backbone atoms of residues in the hinge region of the kinase, specifically with the carbonyl oxygen of Glu903 and the backbone nitrogen of Leu905. ashpublications.org The tetrahydro-indole ring of the compound adopts a chair conformation and occupies a lipophilic pocket within the catalytic cleft. ashpublications.org This detailed structural information is crucial for understanding the basis of its inhibitory activity and for guiding the rational design of more selective and potent kinase inhibitors. The ability to obtain such detailed structural data for protein-ligand complexes is a cornerstone of modern drug discovery. nih.govnih.govfrontiersin.org

| Feature | Description |

| PDB Accession Code | 1YVJ ashpublications.org |

| Protein Target | Janus kinase 3 (Jak3) ashpublications.org |

| Ligand | This compound (1,2,3,4-Tetrahydro-staurosporine) ashpublications.org |

| Key Interacting Residues | Glu903, Leu905 ashpublications.org |

| Binding Site | ATP-binding pocket ashpublications.org |

Proteomic and Transcriptomic Profiling for Elucidating Global Cellular Responses

Proteomic and transcriptomic approaches offer a global perspective on the cellular consequences of inhibiting protein kinases with 1,2,3,4-Tetrahydro-staurosporine. These powerful techniques allow for the simultaneous measurement of changes in the expression levels of thousands of proteins and genes, respectively, providing a comprehensive picture of the cellular pathways affected by the compound.

Proteome-wide thermal shift assays, such as the cellular thermal shift assay (CETSA) and thermal proteome profiling (TPP), have been employed to identify the direct and indirect targets of staurosporine and its analogs in living cells. nih.govelifesciences.org For instance, an isothermal shift assay (iTSA) performed in K562 cells treated with staurosporine identified numerous kinases as targets. nih.gov This method relies on the principle that ligand binding can alter the thermal stability of a protein. By comparing the protein melting profiles of treated and untreated cells, researchers can identify proteins that are stabilized or destabilized by the compound.

Transcriptomic analyses, on the other hand, can reveal how the inhibition of specific kinases by 1,2,3,4-Tetrahydro-staurosporine leads to downstream changes in gene expression. While specific transcriptomic data for 1,2,3,4-Tetrahydro-staurosporine is not detailed in the provided results, the general approach involves treating cells with the compound and then using techniques like RNA sequencing to quantify changes in messenger RNA levels. This can uncover the broader biological processes and signaling networks that are modulated by the inhibitor. The integration of proteomic and transcriptomic data provides a more complete understanding of the compound's mechanism of action. biorxiv.orged.ac.uk

High-Throughput Screening and Assay Development for Activity Profiling

High-throughput screening (HTS) and the development of robust assays are fundamental to characterizing the activity profile of compounds like 1,2,3,4-Tetrahydro-staurosporine across a wide range of potential targets. hubspotusercontent-na1.net These approaches enable the rapid and efficient testing of a compound against large panels of enzymes or cell lines, providing valuable data on its potency and selectivity.

Future Research Directions and Translational Perspectives for Hydrogenated Staurosporine Derivatives

Rational Design of Highly Selective 1,2,3,4-Tetrahydrogen-staurosporine Analogs

The promiscuity of staurosporine (B1682477), which binds to the highly conserved ATP-binding site of most kinases, is its greatest drawback for clinical use. rsc.orgwikipedia.orgmedchemexpress.com Consequently, a primary research goal is the rational design of analogs with high selectivity for specific kinase targets.

Structure-based drug design is at the forefront of this effort. By analyzing the co-crystal structures of staurosporine and its derivatives bound to various kinases, researchers can identify subtle differences in the ATP-binding pocket that can be exploited to achieve selectivity. rsc.orgnih.gov One key area of focus is the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket within the kinase domain. The size of this residue varies across the kinome, and designing analogs that specifically target kinases with a certain type of gatekeeper is a viable strategy for enhancing specificity. nih.gov

A significant breakthrough in this area is the development of analog-sensitive (AS) kinase technology. nih.govescholarship.org This chemical-genetic approach involves engineering a kinase of interest by mutating its gatekeeper residue to create a unique pocket that accommodates a specifically designed inhibitor analog, which does not bind effectively to wild-type (WT) kinases. nih.govescholarship.orgresearchgate.net This has led to the creation of synthetically tractable, carbohydrate-free staurosporine analogs, termed "staralogs". nih.govresearchgate.net These molecules are designed to be inactive toward most native human kinases but potent against the engineered AS-kinase mutants, providing highly specific tools for studying kinase function. nih.govescholarship.org For example, modifications at the N12 position with simple alkylamine groups were shown to mimic the affinity provided by the complex sugar moiety of the parent staurosporine, dramatically improving potency for AS-kinases without compromising selectivity. nih.gov

Further synthetic strategies involve C-H borylation, a technique that allows for the creation of previously inaccessible analogs by modifying the core indolocarbazole structure. researchgate.net This opens new avenues for creating derivatives with novel substitution patterns that can be tested for improved selectivity and potency. researchgate.netresearchgate.net The ultimate goal is to generate compounds that can be used not just as research tools, but as selective therapeutic agents that target disease-driving kinases with minimal off-target effects.

Exploration of Novel Therapeutic Indications Beyond Current Applications

While the primary focus for staurosporine derivatives has been oncology, their profound biological activities suggest potential in a range of other diseases. rsc.orgresearchgate.netnih.gov The ability of these compounds to modulate fundamental cellular processes like proliferation, apoptosis, and differentiation opens the door to new therapeutic explorations.

Neurodegenerative Diseases: Kinase dysregulation is increasingly implicated in conditions like Alzheimer's and Parkinson's disease. news-medical.net Certain staurosporine analogs have been shown to induce neuronal differentiation in precursor cell lines. nih.gov Studies on RGC-5 cells, a neuronal precursor line, found that specific structural features—namely a basic amine near an accessible methoxy (B1213986) group—were critical for inducing a neuronal morphology and neurite extension, independent of widespread apoptosis. nih.gov This suggests that carefully designed analogs could be developed as agents to promote neuronal regeneration or protect against neuronal cell death. Furthermore, staurosporine has been shown to affect the processing of proteins like TDP-43, which is involved in neurodegenerative disorders, suggesting another potential mechanism of action in this context. nih.gov

Cardiovascular and Inflammatory Diseases: Research has shown that staurosporine and some of its analogs can up-regulate the expression of endothelial nitric-oxide synthase (eNOS), an enzyme crucial for vascular health. caymanchem.com This finding points toward a potential application in the treatment or prevention of vascular diseases characterized by endothelial dysfunction. In the context of inflammation, the role of staurosporine is complex. While it can induce apoptosis, some inflammatory cells, such as neutrophils from severely injured patients, show resistance to staurosporine-induced cell death due to the stabilization of anti-apoptotic proteins like Mcl-1. nih.gov Understanding these resistance mechanisms could lead to strategies for modulating inflammatory responses in specific disease settings.

Other Applications: The foundational discovery of staurosporine was as an antifungal agent. wikipedia.org Its broad kinase inhibition affects essential processes in fungi, and this application remains an area of interest. Additionally, staurosporine has been found to enhance the efficiency of lentiviral transduction in human hematopoietic stem cells, a technical application that could improve gene therapy protocols.

Strategies for Enhancing Pharmacological Profiles and Reducing Off-Target Liabilities

A critical challenge in translating hydrogenated staurosporine derivatives into viable drugs is optimizing their pharmacological properties while minimizing toxicity. The primary source of toxicity and off-target liabilities is the non-selective inhibition of numerous kinases. nih.gov

The most direct strategy to reduce off-target effects is the rational design of selective inhibitors, as detailed in section 7.1. By creating analogs like staralogs that are potent only against specific (often mutated) kinases, the broad inhibition of essential housekeeping kinases is avoided, leading to a much wider therapeutic window. nih.govresearchgate.net

Beyond selectivity, improving the pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is essential. Studies on analogs like CGP 41 251 (midostaurin) have revealed extensive metabolism, with the formation of multiple hydroxylated metabolites. nih.gov Understanding these metabolic pathways is crucial for designing new analogs with improved stability and more predictable in vivo behavior. Modifications to the chemical structure can be made to block sites of rapid metabolism, potentially increasing the drug's half-life and exposure.

Another key issue is the high plasma protein binding observed with analogs such as UCN-01 and CGP 41251, which can limit the amount of free drug available to act on its target. nih.gov Future chemical modifications will likely aim to reduce this binding affinity without sacrificing potency. Furthermore, the development of advanced drug delivery systems, such as encapsulating these potent molecules within nanoparticles, offers a promising strategy to improve their delivery to tumor tissues while reducing systemic exposure and associated side effects.

Finally, the difference between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) concentration can be substantial for some analogs. nih.gov For instance, the margin was found to be 15,000-fold for staurosporine but only 4-fold for the analog GF 109203X. nih.gov Designing molecules with a clear and potent cytotoxic effect at tolerated concentrations is a key goal for developing effective anti-cancer agents.

Systems Biology Approaches for Comprehensive Understanding of Biological Effects

Given that staurosporine and its derivatives interact with a wide array of proteins, a holistic, systems-level approach is necessary to fully comprehend their biological consequences. Systems biology, which integrates data from genomics, proteomics, and metabolomics, can provide a comprehensive map of the cellular response to these compounds, revealing not only the intended effects but also uncovering novel mechanisms of action and potential off-target liabilities.

Proteomics: Quantitative proteomics has been employed to analyze the global changes in protein expression in cells undergoing apoptosis induced by staurosporine. In one study using human neuroblastoma cells, staurosporine treatment led to significant alterations in the levels of molecular chaperones and endoplasmic reticulum (ER) stress proteins, indicating that it provokes an unfolded protein response. nih.gov This provides a deeper understanding of the downstream cellular stress pathways activated by the drug beyond direct kinase inhibition.

Kinome Profiling: Rather than testing an inhibitor against a single kinase, kinome-wide screening platforms can assess its activity against hundreds of kinases simultaneously. This approach is invaluable for determining the selectivity profile of a new analog. nih.gov It can rapidly identify both primary targets and off-targets, guiding further medicinal chemistry efforts to refine selectivity. This method has been used to probe the mechanism of staurosporine-induced neuronal differentiation, although the precise kinase responsible has remained elusive, highlighting the complexity of its effects. nih.gov

Metabolomics and Pathway Analysis: The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes a pathway for staurosporine biosynthesis, illustrating a systems-level understanding of its natural production. genome.jp Applying metabolomics to cells treated with staurosporine analogs can reveal how these compounds rewire cellular metabolism. By inhibiting key signaling kinases, these drugs can have profound downstream effects on metabolic pathways crucial for cancer cell growth and survival. Integrating these multi-omics datasets can help build predictive models of drug action, identify biomarkers of response or resistance, and uncover novel therapeutic combinations. nih.gov For example, understanding how staurosporine affects survival pathways involving Erk and Akt can help devise strategies to overcome resistance to chemotherapeutic agents. nih.gov

Compound and Protein List

| Name/Synonym | Class/Type |

| 1,2,3,4-Tetrahydrogen-staurosporine | Staurosporine Derivative |

| 1NA-PP1 | Pyrazolopyrimidine Kinase Inhibitor |

| 1NM-PP1 | Pyrazolopyrimidine Kinase Inhibitor |

| 3MB-PP1 | Pyrazolopyrimidine Kinase Inhibitor |

| 7-hydroxystaurosporine (UCN-01) | Staurosporine Analog |

| 4'-N-benzoylstaurosporine (PKC-412) | Staurosporine Analog |

| Akt | Protein Kinase |

| CaM Kinase II | Protein Kinase |

| Caspase-3 | Protease |

| CGP 41251 (Midostaurin) | Staurosporine Analog |

| CGP 50 750 | Metabolite of CGP 41 251 |

| CGP 52 421 | Metabolite of CGP 41 251 |

| Chromopyrrolic acid | Biosynthetic Intermediate |

| Erk | Protein Kinase |

| GF 109203X | Bisindolylmaleimide |

| K252a | Staurosporine Analog |

| K252b | Staurosporine Analog |

| K252c (staurosporine aglycone) | Staurosporine Precursor |

| Lapatinib (B449) | HER2 Inhibitor |

| Lestaurtinib | Staurosporine Analog |

| Mcl-1 | Anti-apoptotic Protein |

| Midostaurin (PKC412, CGP 41251) | Staurosporine Analog |

| Phorbol 12,13-dibutyrate (PDBu) | Phorbol Ester |

| Protein Kinase A (PKA) | Protein Kinase |

| Protein Kinase C (PKC) | Protein Kinase |

| Rebeccamycin | Indolocarbazole Alkaloid |

| Ro 31-8220 | Bisindolylmaleimide |

| Staralog | Synthetic Staurosporine Analog |

| Staurosporine (STS, Antibiotic AM-2282) | Indolocarbazole Alkaloid |

| TDP-43 | DNA/RNA Binding Protein |

| UCN-01 (7-hydroxystaurosporine) | Staurosporine Analog |

| Violacein | Natural Product |

| p60v-src | Tyrosine Protein Kinase |

Q & A

Basic: What experimental methods are recommended to determine the optimal concentration of 1,2,3,4-Tetrahydro-staurosporine for inducing apoptosis in cancer cell lines?

Answer:

A dose-response analysis using flow cytometry with Annexin V/PI staining or caspase-3/7 activation assays (e.g., CellEvent Caspase-3/7 Green Detection Reagent) is critical. For example, staurosporine derivatives show potent apoptosis induction at high concentrations (e.g., ≥1 μM) but minimal toxicity at lower doses (<100 nM) . Combine this with viability assays (MTT or ATP-based luminescence) to establish IC50 values. Ensure parallel controls for baseline apoptosis and solvent effects.

Advanced: How does 1,2,3,4-Tetrahydro-staurosporine modulate actin dynamics differently from cytochalasin D in chondrogenic differentiation studies?

Answer:

While both agents disrupt actin stress fibers, staurosporine dissolves existing fibers without significantly altering the F-actin/G-actin ratio, whereas cytochalasin D increases G-actin levels and reduces cofilin phosphorylation. Experimental design should include phalloidin staining for F-actin visualization, immunoblotting for cofilin (Ser3) and myosin light chain (MLC) phosphorylation, and collagen type II immunofluorescence to confirm chondrogenesis. Staurosporine’s unique inhibition of RhoA (via kinase-independent pathways) further distinguishes its mechanism .

Basic: What are validated protocols for assessing the kinase inhibition profile of 1,2,3,4-Tetrahydro-staurosporine?

Answer:

Use in vitro kinase activity assays (e.g., ADP-Glo™ Kinase Assay) across a panel of recombinant kinases (e.g., PKCα, PKA, CaMKII) to quantify IC50 values. Competitive ATP-binding studies via molecular docking (aligning its keto-pyrroline ring with ATP’s adenine moiety) can predict selectivity . Cross-validate with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Advanced: How can researchers resolve contradictory data on 1,2,3,4-Tetrahydro-staurosporine’s role in TGF-β1-driven fibrosis models (e.g., nasal polyps)?

Answer:

Contradictions may arise from cell-type-specific responses or off-target kinase effects. Employ RNA-seq or phosphoproteomics to map signaling pathways (e.g., Smad2/3 vs. non-canonical TGF-β pathways). Use ex vivo models (e.g., nasal polyp-derived fibroblasts) with TGF-β1 stimulation and staurosporine co-treatment, followed by qPCR for fibrotic markers (COL1A1, α-SMA) and functional assays (collagen contraction) .

Basic: What controls are essential when studying 1,2,3,4-Tetrahydro-staurosporine’s cytotoxicity in primary cell cultures?

Answer:

Include solvent controls (e.g., DMSO at equivalent concentrations), positive controls (e.g., cisplatin for apoptosis), and viability normalization via ATP-based assays. For mesenchymal stem cell studies, verify differentiation status with lineage-specific markers (e.g., SOX9 for chondrogenesis) and exclude mycoplasma contamination .

Advanced: How does 1,2,3,4-Tetrahydro-staurosporine’s inhibition of RhoA/ROCK signaling influence cytoskeletal remodeling in cancer metastasis models?

Answer:

Design experiments using RhoA activity pulldown assays (GTP-RhoA detection) and ROCK inhibition (Y-27632) to decouple pathways. Combine with transwell migration assays and live-cell imaging to quantify cytoskeletal dynamics (e.g., lamellipodia formation). Staurosporine’s suppression of RhoA reduces invadopodia activity but may paradoxically enhance motility in some contexts due to kinase promiscuity .

Basic: What statistical approaches are recommended for analyzing staurosporine-induced apoptosis data with high variability?

Answer:

Apply one-way ANOVA with Games-Howell post hoc tests for non-parametric data or two-tailed Student’s t-tests for pairwise comparisons. Use log-rank tests for survival assays and principal component analysis (PCA) to identify outliers in high-throughput datasets (e.g., flow cytometry) .

Advanced: Can 1,2,3,4-Tetrahydro-staurosporine’s metabolic stability be improved for in vivo applications without compromising kinase inhibition?

Answer:

Structure-activity relationship (SAR) studies focusing on C-7 and C-8 substitutions (e.g., methyl groups) can enhance metabolic stability. Validate via liver microsome assays and LC-MS pharmacokinetics in rodent models. Retain the lactam ring and indole carbazole core, critical for ATP-binding site interactions .

Basic: How to confirm target specificity of 1,2,3,4-Tetrahydro-staurosporine in kinase inhibition assays?

Answer:

Combine CETSA (to assess thermal stabilization of target kinases) with CRISPR/Cas9 knockout models. For example, PKCα-null cells should resist staurosporine-induced apoptosis if PKCα is the primary target . Cross-reference with kinome-wide profiling data from commercial panels (e.g., Eurofins KinaseProfiler®).

Advanced: What mechanisms explain 1,2,3,4-Tetrahydro-staurosporine’s dual role in promoting chondrogenesis and apoptosis?

Answer:

Context-dependent outcomes arise from differential activation of stress-responsive kinases (e.g., JNK vs. ERK). In mesenchymal cells, low-dose staurosporine (<50 nM) activates SOX9 via actin depolymerization, while higher doses (>500 nM) trigger caspase-3 cleavage. Use time-lapse microscopy and phospho-kinase arrays to map dose-dependent signaling bifurcation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.